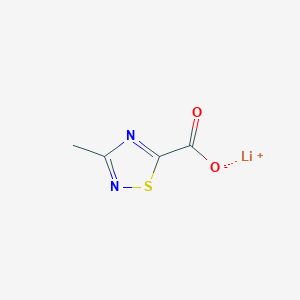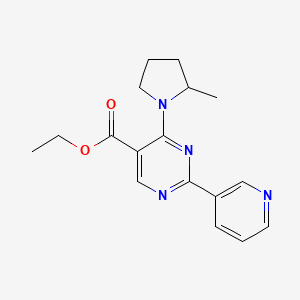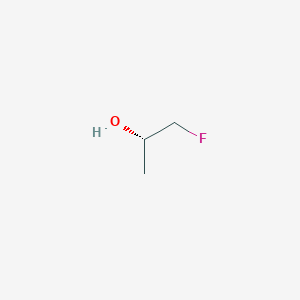![molecular formula C11H9NO B6602350 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one CAS No. 2731-96-6](/img/structure/B6602350.png)
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one, also known as 2-aza-tricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one, is an organic compound with a unique structure that is used in a variety of scientific research applications. 2-aza-tricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. 3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one involves the cyclization of a precursor compound containing a cyclohexenone and an amine functional group. The cyclization reaction is carried out under acidic conditions to form the tricyclic structure of the target compound.
Starting Materials
2-cyclohexen-1-one, 2-aminobenzaldehyde, acetic acid, sodium acetate, sulfuric acid, sodium sulfate, wate
Reaction
Step 1: 2-cyclohexen-1-one is reacted with 2-aminobenzaldehyde in acetic acid to form the precursor compound 2-(2-aminophenyl)-4-cyclohexen-1-one., Step 2: The precursor compound is dissolved in a mixture of acetic acid and water and heated to reflux with the addition of sulfuric acid. The reaction mixture is stirred for several hours until the tricyclic structure of the target compound is formed., Step 3: The reaction mixture is cooled and neutralized with sodium acetate. The product is extracted with ethyl acetate and the organic layer is washed with water and dried over sodium sulfate., Step 4: The crude product is purified by column chromatography to yield the final product, 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one.
Scientific Research Applications
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-onelo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one has been studied for its potential applications in various fields of scientific research. It has been studied for its potential use in drug delivery systems, as a catalyst for organic reactions, and as a building block for the synthesis of other organic compounds. It has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-onelo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one is not fully understood. However, it is believed to interact with cellular receptors and enzymes to produce a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-onelo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with cellular receptors and enzymes to produce a variety of biochemical and physiological effects, including the modulation of gene expression, the modulation of cell growth and differentiation, and the modulation of immune system responses.
Advantages And Limitations For Lab Experiments
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-onelo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one has several advantages and limitations when used in laboratory experiments. One advantage is its high solubility in aqueous solutions, which makes it easy to work with. It also has a low toxicity profile, making it safe to work with in laboratory experiments. However, it is also highly sensitive to light and air, which can limit its use in some experiments.
Future Directions
2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-onelo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one has a wide range of potential applications in the fields of biochemistry, physiology, and pharmacology. Some potential future directions for research include the development of new drug delivery systems, the synthesis of new organic compounds, and the development of new catalysts for organic reactions. Additionally, further research could be conducted to better understand the mechanism of action of 2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-onelo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one and its potential applications in the fields of biochemistry, physiology, and pharmacology.
properties
IUPAC Name |
3,5-dihydro-1H-benzo[cd]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-4-7-2-1-3-10-11(7)8(5-9)6-12-10/h1-3,6,12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFYTXXSEKNWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=CNC3=CC=CC1=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydro-1H-benzo[cd]indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)


![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)



![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)